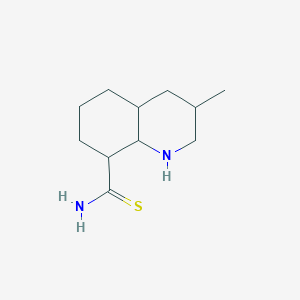
3-Methyldecahydroquinoline-8-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyldecahydroquinoline-8-carbothioamide is a heterocyclic compound with the molecular formula C11H20N2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldecahydroquinoline-8-carbothioamide typically involves the reaction of decahydroquinoline derivatives with thioamide groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling of reagents and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyldecahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-Methyldecahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It has potential anticancer activities, particularly in targeting pathways like PI3K/Akt/mTOR.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methyldecahydroquinoline-8-carbothioamide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s antimicrobial activity is due to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole hydrazine-carbothioamide: Known for its antioxidant and anticancer properties.
1,3,4-Thiadiazole derivatives: Exhibits cognitive enhancement and neuroprotective effects.
Pyrazole carbothioamide derivatives: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
3-Methyldecahydroquinoline-8-carbothioamide is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike other similar compounds, it has a distinct mechanism of action and a broader range of applications in various fields .
Eigenschaften
CAS-Nummer |
62355-36-6 |
|---|---|
Molekularformel |
C11H20N2S |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H20N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h7-10,13H,2-6H2,1H3,(H2,12,14) |
InChI-Schlüssel |
QUFYHBBBLZABOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CCCC(C2NC1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


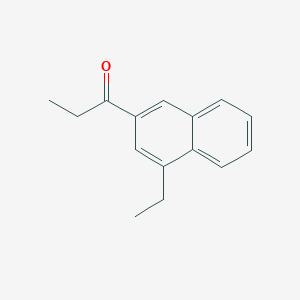




![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)
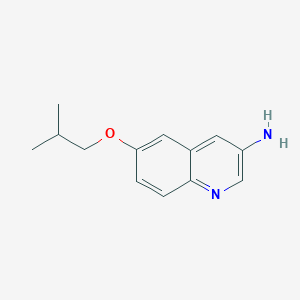
![9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11890331.png)
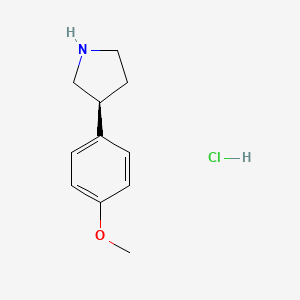
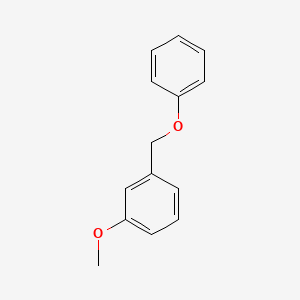
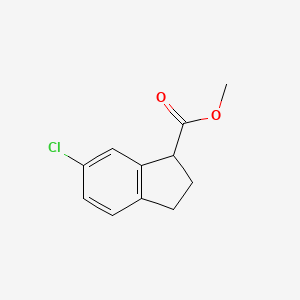
![(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol](/img/structure/B11890359.png)

![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)
